3'-Phos-phoadenosine
Overview
Description
3’-Phosphoadenosine is a derivative of adenosine monophosphate that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. It is a crucial coenzyme in sulfotransferase reactions and is part of sulfation pathways. This compound plays a significant role in various biological processes, including the formation of sulfate esters of phenols, alcohols, steroids, sulfated polysaccharides, and simple esters such as choline sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Phosphoadenosine is synthesized through a chemoenzymatic process. The synthesis involves the phosphorylation of adenosine 5’-phosphosulfate (APS) using ATP as the phosphate donor. The reaction is catalyzed by APS kinase, resulting in the formation of 3’-phosphoadenosine . The reaction conditions typically involve a Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM ATP disodium, 100 mM sodium sulfate, 10 mM magnesium chloride, and 0.2 mg/mL of purified ATP sulfurylase, APS kinase, and pyrophosphatase. The mixture is incubated at 30°C for 6 hours .
Industrial Production Methods
Industrial production of 3’-phosphoadenosine involves the use of recombinant enzymes expressed in microbial systems. The enzymes required for the synthesis, such as ATP sulfurylase, APS kinase, and pyrophosphatase, are overexpressed in Escherichia coli. The crude extracts containing these enzymes are used to catalyze the synthesis of 3’-phosphoadenosine. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Phosphoadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-phosphoadenosine can lead to the formation of adenosine 3’,5’-diphosphate .
Scientific Research Applications
3’-Phosphoadenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a coenzyme in sulfotransferase reactions, which are essential for the synthesis of sulfated compounds.
Biology: It plays a crucial role in the regulation of sulfur metabolism and homeostasis in cells.
Medicine: It is involved in the synthesis of heparin, a commonly used anticoagulant drug.
Industry: It is used in the production of sulfated polysaccharides, which have various industrial applications
Mechanism of Action
3’-Phosphoadenosine exerts its effects through its role as a coenzyme in sulfotransferase reactions. It acts as a sulfate donor, transferring the sulfate group to various substrates, including phenols, alcohols, steroids, and polysaccharides. This process is catalyzed by sulfotransferase enzymes. The molecular targets of 3’-phosphoadenosine include various sulfotransferases, which facilitate the transfer of the sulfate group to the target molecules .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-phosphosulfate (APS): This compound is an intermediate in the synthesis of 3’-phosphoadenosine and plays a similar role in sulfation pathways.
Adenosine 3’,5’-diphosphate: This compound is structurally similar to 3’-phosphoadenosine and participates in similar biochemical processes.
Uniqueness
3’-Phosphoadenosine is unique due to its dual role as both a phosphate and sulfate donor in biochemical reactions. This dual functionality makes it a versatile coenzyme in various sulfation pathways, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-3-yl]phosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-7-5-8(13-2-12-7)15(3-14-5)9-6(17)10(18,23(19,20)21)4(1-16)22-9/h2-4,6,9,16-18H,1H2,(H2,11,12,13)(H2,19,20,21)/t4-,6+,9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVNQHSQHDWBP-TWJUVVLDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)P(=O)(O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@]([C@H](O3)CO)(O)P(=O)(O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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